ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate, also known as JB-336, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit interesting pharmacological properties, including analgesic and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is not fully understood, but it is believed to act as a modulator of the endogenous opioid system. This compound has been shown to bind to the mu-opioid receptor with high affinity and selectivity, which is believed to be responsible for its analgesic effects. Additionally, this compound has been shown to increase the levels of endogenous opioids, such as enkephalins and endorphins, in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, antidepressant-like effects, and anxiolytic effects. The compound has also been shown to increase the levels of endogenous opioids in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate is its potent analgesic effects, which make it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have antidepressant-like and anxiolytic effects, which may make it a useful therapeutic agent for the treatment of depression and anxiety. However, one of the limitations of this compound is its relatively low solubility, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the development of more soluble analogs of this compound, which may improve its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the endogenous opioid system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans for the treatment of chronic pain, depression, and anxiety.
In conclusion, this compound, or this compound, is a novel compound with promising therapeutic applications in chronic pain, depression, and anxiety. The compound exhibits potent analgesic effects and has been shown to modulate the endogenous opioid system. Further research is needed to fully understand the mechanism of action of this compound and its effects on the endogenous opioid system. Clinical trials are also needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-phenylethylamine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using chromatographic techniques. The yield of this compound is typically around 50-60%, and the compound can be obtained in a crystalline form.
Wissenschaftliche Forschungsanwendungen
Ethyl 1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, depression, and anxiety. In preclinical studies, this compound has been shown to exhibit potent analgesic effects in animal models of neuropathic and inflammatory pain. The compound has also been shown to have antidepressant-like effects in rodent models of depression. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
ethyl 1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-2-25-21(24)19-9-6-13-23(17-19)20-11-15-22(16-12-20)14-10-18-7-4-3-5-8-18/h3-5,7-8,19-20H,2,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSAKBCKYGKSDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.